Thymidine, 5,6-dihydro-6-hydroxy-, (5R,6S)-

DNA Damage Chemistry Diastereomer Equilibrium Thymidine Glycol Epimerization

Thymidine, 5,6-dihydro-6-hydroxy-, (5R,6S)- (CAS 32926-52-6), systematically designated as (−)-cis-(5R,6S)-5,6-dihydroxy-5,6-dihydrothymidine, is a defined stereoisomer of the oxidatively generated DNA lesion thymidine glycol (Tg). This compound belongs to the class of 5,6-saturated pyrimidine nucleosides and arises from hydroxyl radical attack or ionizing radiation-mediated oxidation of the thymine base in DNA.

Molecular Formula C10H16N2O6
Molecular Weight 260.24 g/mol
CAS No. 32926-52-6
Cat. No. B12643581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThymidine, 5,6-dihydro-6-hydroxy-, (5R,6S)-
CAS32926-52-6
Molecular FormulaC10H16N2O6
Molecular Weight260.24 g/mol
Structural Identifiers
SMILESCC1C(N(C(=O)NC1=O)C2CC(C(O2)CO)O)O
InChIInChI=1S/C10H16N2O6/c1-4-8(15)11-10(17)12(9(4)16)7-2-5(14)6(3-13)18-7/h4-7,9,13-14,16H,2-3H2,1H3,(H,11,15,17)/t4-,5-,6+,7+,9-/m0/s1
InChIKeyYJLDZGKIGNIAQO-DJFHCUHBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thymidine, 5,6-dihydro-6-hydroxy-, (5R,6S)- (CAS 32926-52-6): Sourcing the Cis-(5R,6S) Thymidine Glycol Diastereomer for DNA Lesion Research


Thymidine, 5,6-dihydro-6-hydroxy-, (5R,6S)- (CAS 32926-52-6), systematically designated as (−)-cis-(5R,6S)-5,6-dihydroxy-5,6-dihydrothymidine, is a defined stereoisomer of the oxidatively generated DNA lesion thymidine glycol (Tg) [1]. This compound belongs to the class of 5,6-saturated pyrimidine nucleosides and arises from hydroxyl radical attack or ionizing radiation-mediated oxidation of the thymine base in DNA [2]. It exists as part of the 5R cis–trans diastereomeric pair alongside its trans-(5R,6R) epimer, with the cis-(5R,6S) form predominating at equilibrium (~87% cis) [3]. The (5R,6S) configuration imparts distinct conformational, electronic, and biochemical properties that directly affect DNA repair enzyme recognition, polymerase bypass, and mutagenic outcome—factors critical for researchers requiring stereochemically defined lesion standards.

Why Generic 'Thymidine Glycol' Fails: Stereo-Dependent Repair, Polymerase Block, and Mutagenesis Require the Defined (5R,6S) Isomer


Thymidine glycol exists as four configurational isomers—two cis–trans diastereomeric pairs (5R pair: 5R,6S and 5R,6R; 5S pair: 5S,6R and 5S,6S)—that interconvert via epimerization at C6 [1]. These isomers are not functionally equivalent: the 5R pair exhibits a distinct cis–trans equilibrium ratio (87%:13%) compared to the 5S pair (80%:20%), resulting in differential alkali lability when embedded in DNA [1]. Critically, human base excision repair glycosylase hNth1 excises the (5R,6S)-containing Tg2 diastereomer far more rapidly than the (5S,6R)-containing Tg1, irrespective of the opposing purine base [2]. Moreover, the (5R,6S) isomer displays a dipole moment approximately twice that of its (5S,6R) counterpart, a property that influences DNA helix interactions and enzyme recognition [3]. A mixture of unspecified Tg isomers therefore introduces uncontrolled variables in repair kinetics, polymerase arrest efficiency, and mutagenesis readouts, making stereochemically undefined 'thymidine glycol' unsuitable for rigorous mechanistic or screening applications.

Quantitative Comparator Evidence for (5R,6S)-Thymidine Glycol: Cis–Trans Equilibrium, Alkali Lability, Dipole Moment, Polymerase Block, and Mutagenesis


Cis–Trans Equilibrium: 5R Pair (87% Cis) vs. 5S Pair (80% Cis) in Aqueous Solution at Equilibrium

The (5R,6S)-containing 5R diastereomeric pair exhibits a cis–trans equilibrium ratio of 87% cis to 13% trans at equilibrium in aqueous solution, determined by HPLC analysis [1]. This compaores to the 5S pair (containing 5S,6R and 5S,6S), which shows a significantly different equilibrium of 80% cis and 20% trans under identical conditions [1]. The higher cis preference of the 5R pair means that the biologically relevant cis-(5R,6S) configuration is the dominant species in solution, which directly impacts the population of the trans epimer available for enzyme recognition or chemical degradation.

DNA Damage Chemistry Diastereomer Equilibrium Thymidine Glycol Epimerization

Differential Alkali Lability: 5S Pair Is Significantly More Alkali-Labile Than the (5R,6S)-Containing 5R Pair in Duplex DNA

When incorporated into chemically oxidized poly(dA-dT)·poly(dA-dT), the 5S diastereomeric pair displayed significantly enhanced alkali lability compared to the 5R pair [1]. This differential sensitivity was attributed to the higher equilibrium concentration of the trans-(5S,6S) epimer (20% trans) relative to the trans-(5R,6R) epimer (13% trans), as the trans configuration is more susceptible to alkaline cleavage [1]. The effect was demonstrated under standard alkaline treatment conditions used for DNA damage detection.

DNA Lesion Stability Alkaline Hydrolysis Chemical Differentiation

Dipole Moment: (5R,6S) Dipole Moment Is Twice That of (5S,6R) by Ab Initio LSD-DFT Calculation

Ab initio LSD-DFT theoretical calculations revealed that the dipole moment of the (5R,6S)-thymidine glycol diastereoisomer (II) is twice as large as that of the (5S,6R) diastereoisomer (I) [1]. This difference is linked to divergent rotameric populations around the C4'–C5' bond and distinct electrostatic potential distributions on the molecular surface [1]. These electronic disparities are predicted to modulate the interaction of each diastereomer with DNA repair enzymes and the local DNA helix environment.

Electronic Properties Dipole Moment DNA Lesion Recognition

Replicative DNA Polymerase Block: Klenow Fragment Arrests Quantitatively at Cis-Thymine Glycol (Predominantly 5R,6S Configuration)

In primer extension assays using site-specifically introduced cis-thymine glycol lesions (which are predominantly the cis-(5R,6S) epimer at equilibrium), synthesis by the Klenow fragment of DNA polymerase I (Pol I) was quantitatively arrested at the lesion site when the template strand extended only two nucleotides beyond the lesion [1]. Similar quantitative arrest was observed for T4 DNA polymerase and DNA polymerase α2, while AMV reverse transcriptase showed partial bypass capability [2]. This contrasts sharply with the non-lesion control template, which supports full-length synthesis, and with smaller lesions such as 5,6-dihydrothymidine (lacking the 6-hydroxyl group), which present a weaker block to polymerases [3].

DNA Polymerase Arrest Replication Block Lesion Bypass

Site-Specific Mutagenesis: Thymine Glycol (cis-5R,6S Epimer-Linked) Induces 0.3% T→C Mutations in E. coli

When thymine glycol (predominantly the cis-(5R,6S) epimer) was positioned at a unique site in the single-stranded genome of bacteriophage M13mp19 and replicated in E. coli, targeted mutations occurred at a frequency of 0.3%, exclusively yielding T→C transitions [1]. This weak mutagenic signature distinguishes thymine glycol from other oxidative lesions such as 8-oxoguanine (highly mutagenic, G→T transversions) and 5-formyldeoxyuridine (T→C transversions). The molecular basis for the T→C outcome has been attributed to the ability of the (5R,6S) isomer, in an extrahelical or wobble conformation, to mispair with guanine during replication [2].

Mutagenesis T-to-C Transition Oxidative DNA Damage

Stereoselective Excision by hNth1: Tg2 (5R,6S-Containing) Is Excised Far More Rapidly Than Tg1 (5S,6R-Containing)

Human endonuclease III homolog hNth1 excised the Tg2 diastereomer (containing 5R,6S/5R,6R epimers) much more rapidly than the Tg1 diastereomer (containing 5S,6R/5S,6S epimers), regardless of whether the opposing purine was adenine or guanine [1]. In contrast, hNeil1 excised both Tg diastereomers non-stereoselectively but at a rate that increased markedly when guanine was the opposing base [1]. The biphasic excision kinetics yielded two rate constants: the larger representing enzymatic excision and the smaller corresponding to the cis–trans epimerization equilibrium constant, implying that only one epimer per diastereomeric pair is the actual enzymatic substrate [1].

Base Excision Repair hNth1 Stereoselectivity DNA Glycosylase

Optimal Application Scenarios for (5R,6S)-Thymidine Glycol Based on Validated Quantitative Differentiation


Stereochemically Defined DNA Repair Enzyme Kinetics and Inhibitor Screening

The established stereoselectivity of hNth1 for the (5R,6S)-containing Tg2 diastereomer [1], combined with the defined 87% cis equilibrium of the 5R pair [2], makes the (5R,6S) isomer the essential substrate for generating reproducible, interpretable kinetic parameters (kcat, KM) in base excision repair assays. Use of undefined Tg mixtures introduces variable contributions from the slowly excised (5S,6R)-Tg1 and the trans epimers, confounding Vmax and KM determinations. For inhibitor screening campaigns targeting hNth1 or hNeil1, the (5R,6S) isomer enables clean dose-response relationships unperturbed by competing diastereomeric substrates.

Replication Fork Stalling and Translesion Synthesis (TLS) Polymerase Studies

The quantitative arrest of high-fidelity replicative polymerases (Klenow fragment, T4 Pol, Pol α2) at cis-thymine glycol—predominantly the cis-(5R,6S) epimer [1]—establishes this lesion as a gold-standard replication block for studying TLS polymerase recruitment, lesion bypass efficiency, and mutagenic outcome. The 0.3% T→C mutation signature linked to the (5R,6S) configuration [2] provides a quantitative readout for TLS fidelity assays. Weaker blocking lesions such as 5,6-dihydrothymidine or urea cannot replicate the stringency of this arrest, and non-stereochemically defined Tg may exhibit variable blocking efficiency due to differential epimer content.

Nucleotide Excision Repair (NER) Recognition and Structural Biology of DNA Damage

The cis-(5R,6S) epimer, when paired opposite adenine in duplex DNA (5'-GTgG-3' context), destabilizes the 5'-neighbor G·C base pair and increases solvent accessibility, creating a recognition motif for the human NER proteins XPA and XPC/HR23B [1]. The 7:3 cis-(5R,6S):trans-(5R,6R) epimer mixture [1] directly impacts NER efficiency measurements, as the trans epimer adopts a different helical conformation. For crystallographic and NMR structural studies, the (5R,6S) isomer provides a conformationally defined lesion whose structural perturbations (lateral displacement ~0.5 Å toward the major groove, wobble pairing with guanine [2]) have been explicitly characterized, enabling direct structure–function correlation.

Chemical Stability Assessment in DNA Damage Detection and Quantification Workflows

The documented differential alkali lability between the 5R and 5S diastereomeric pairs [1] has direct practical implications for DNA damage detection methods that employ alkaline conditions (alkaline comet assay, alkaline gel electrophoresis, alkali-labile site quantification). The 5R pair—predominantly cis-(5R,6S)—exhibits significantly lower alkali lability (correlated with 13% trans epimer content) compared to the 5S pair (20% trans, higher lability). For laboratories quantifying Tg lesions as biomarkers of oxidative stress, use of the (5R,6S) standard ensures that alkaline treatment does not differentially degrade the lesion standard, preserving quantification accuracy.

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